REACTION_CXSMILES
|
I[C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[CH:4][N:3]=1.[C:16]([Si:18]([CH3:21])([CH3:20])[CH3:19])#[CH:17]>C1COCC1.C(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[CH3:15][O:14][C:11]1[CH:12]=[CH:13][C:8]([C:5]2[CH:4]=[N:3][C:2]([C:17]#[C:16][Si:18]([CH3:21])([CH3:20])[CH3:19])=[CH:7][N:6]=2)=[CH:9][CH:10]=1 |^1:32,51|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
IC1=NC=C(N=C1)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
1.56 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
TEA
|
Quantity
|
3.01 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
CuI
|
Quantity
|
0.03 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at r.t. for 4 h the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 50 mL aq. 5% ammonia solution (1×) and 50 mL water (1×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried with MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is treated with PE/EtOAc (8/2)
|
Type
|
FILTRATION
|
Details
|
filtered through a plug of silica gel
|
Type
|
CUSTOM
|
Details
|
the solvent is again removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product is used without further purification
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C1=NC=C(N=C1)C#C[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |